Diethyl 4-(phenylethynyl)pyridine-2,6-dicarboxylate
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Overview
Description
Diethyl 4-(phenylethynyl)pyridine-2,6-dicarboxylate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with diethyl ester groups at the 2 and 6 positions and a phenylethynyl group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-(phenylethynyl)pyridine-2,6-dicarboxylate typically involves multi-step organic reactions. One common method is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid under ultrasonic irradiation to improve yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-(phenylethynyl)pyridine-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in an aqueous medium for ester hydrolysis.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of carboxylate salts or other ester derivatives.
Scientific Research Applications
Diethyl 4-(phenylethynyl)pyridine-2,6-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of diethyl 4-(phenylethynyl)pyridine-2,6-dicarboxylate involves its interaction with specific molecular targets. The phenylethynyl group can participate in π-π interactions with aromatic residues in proteins, while the ester groups can undergo hydrolysis to release active carboxylic acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Contains additional methyl groups and a dihydropyridine ring.
Uniqueness
Diethyl 4-(phenylethynyl)pyridine-2,6-dicarboxylate is unique due to the presence of the phenylethynyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for the synthesis of novel materials and bioactive molecules.
Properties
CAS No. |
112776-86-0 |
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Molecular Formula |
C19H17NO4 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
diethyl 4-(2-phenylethynyl)pyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C19H17NO4/c1-3-23-18(21)16-12-15(11-10-14-8-6-5-7-9-14)13-17(20-16)19(22)24-4-2/h5-9,12-13H,3-4H2,1-2H3 |
InChI Key |
DZDUEMDCZCXDMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
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